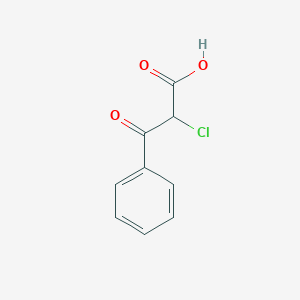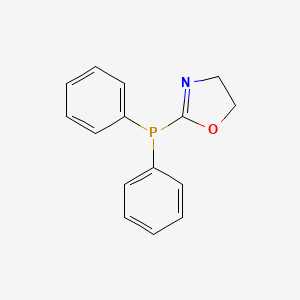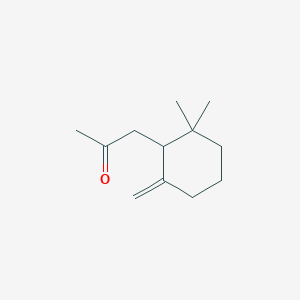
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a furanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-butyl-5-methyl-2(5H)-furanone and 2,6-dimethylbenzenamine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and recrystallization, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanylidene group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine core or the furanylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- involves its interaction with specific molecular targets. The furanylidene group can participate in π-π interactions with aromatic systems, while the benzenamine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,4-dimethyl-
- Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,5-dimethyl-
Uniqueness
The unique structural features of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- include the specific positioning of the methyl groups on the benzenamine core, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds and potentially more suitable for certain applications.
Propriétés
Numéro CAS |
574734-25-1 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
4-butyl-N-(2,6-dimethylphenyl)-2-methyl-2H-furan-5-imine |
InChI |
InChI=1S/C17H23NO/c1-5-6-10-15-11-14(4)19-17(15)18-16-12(2)8-7-9-13(16)3/h7-9,11,14H,5-6,10H2,1-4H3 |
Clé InChI |
QEDBXUMESJFUDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(OC1=NC2=C(C=CC=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)


![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)





![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
